((2R,4R)-Azetidine-2,4-diyl)dimethanol
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Overview
Description
((2R,4R)-Azetidine-2,4-diyl)dimethanol: is a chiral compound with a unique azetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,4R)-Azetidine-2,4-diyl)dimethanol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as azetidine and formaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the azetidine ring.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: ((2R,4R)-Azetidine-2,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The azetidine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
Scientific Research Applications
Chemistry: ((2R,4R)-Azetidine-2,4-diyl)dimethanol is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a chiral ligand in asymmetric synthesis. It can also be used in the design of enzyme inhibitors and other bioactive molecules.
Medicine: The pharmaceutical industry explores this compound for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting specific diseases.
Industry: In materials science, this compound is investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ((2R,4R)-Azetidine-2,4-diyl)dimethanol exerts its effects involves its interaction with specific molecular targets. The azetidine ring structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
- (4R,5R)-(-)-2,2-Dimethyl-α,α,α’,α’-tetraphenyl-1,3-dioxolane-4,5-dimethanol
- 2H-Pyrrole-2,5-dimethanol,3,4-dihydro-3,4-dihydroxy-,(2R,3R,4R)-(9ci)
Uniqueness: ((2R,4R)-Azetidine-2,4-diyl)dimethanol stands out due to its azetidine ring, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[(2R,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-2-4-1-5(3-8)6-4/h4-8H,1-3H2/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXDNESKZYUPKO-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1CO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N[C@H]1CO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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